molecular formula C11H14FNO B1517827 2-(4-Fluorophenyl)-6-methylmorpholine CAS No. 1099679-40-9

2-(4-Fluorophenyl)-6-methylmorpholine

Cat. No. B1517827
CAS RN: 1099679-40-9
M. Wt: 195.23 g/mol
InChI Key: LKPBWYNPOQOBRH-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-6-methylmorpholine” is a fluorinated compound, which suggests it could be used in the synthesis of various pharmaceuticals . Fluorinated compounds are often used in drug design due to their unique properties, such as increased lipophilicity and metabolic stability .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)-6-methylmorpholine” were not found, related compounds such as “2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one” have been synthesized and characterized using various techniques .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . These techniques provide information about the compound’s functional groups, electronic structure, and three-dimensional molecular geometry .


Chemical Reactions Analysis

The chemical reactivity of a compound can be inferred from its molecular structure and functional groups. For instance, fluorinated compounds often participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and refractive index can be determined experimentally . These properties are important for understanding the compound’s behavior under different conditions.

Scientific Research Applications

Fluorescent Chemosensors

2-(4-Fluorophenyl)-6-methylmorpholine derivatives can be integral in the development of fluorescent chemosensors. These chemosensors have exhibited high selectivity and sensitivity for detecting various analytes, including metal ions, anions, and neutral molecules. The presence of certain functional groups offers opportunities to modulate the sensing selectivity and sensitivity of these chemosensors, making them valuable in various analytical applications (Roy, 2021).

Fluorination and Chemical Reactions

Research has explored the fluorination of morpholine derivatives, leading to the creation of highly fluorinated morpholines. This process involves complex chemical reactions and employs spectroscopic techniques for the product structure assignment, contributing to the understanding of reaction mechanisms and the development of new synthetic methods (Rendell & Wright, 1978).

Prodrug Development

Morpholine derivatives are utilized in the creation of water-soluble prodrugs. These compounds have been designed for optimal conversion in vivo, potentially offering new methods for drug delivery and improving the bioavailability of pharmaceutical compounds (Hale et al., 2000).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. While specific information on “2-(4-Fluorophenyl)-6-methylmorpholine” was not found, related compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact . Proper handling and disposal procedures are also outlined to ensure safety .

Future Directions

The future directions for a compound like “2-(4-Fluorophenyl)-6-methylmorpholine” could involve further exploration of its potential therapeutic applications, given the biological activities observed for related compounds . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.

properties

IUPAC Name

2-(4-fluorophenyl)-6-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-6-13-7-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPBWYNPOQOBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-6-methylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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